ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the condensation of appropriate indole derivatives with thiazolopyrimidine precursors under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl (2Z)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S/c1-4-15-29-19-14-10-9-13-18(19)21(24(29)31)23-25(32)30-22(17-11-7-6-8-12-17)20(26(33)34-5-2)16(3)28-27(30)35-23/h6-14,22H,4-5,15H2,1-3H3/b23-21- |
InChI Key |
JXKDKSNGPFTMME-LNVKXUELSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
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